molecular formula C32H64O2 B1596626 Methyl hentriacontanoate CAS No. 77630-51-4

Methyl hentriacontanoate

Cat. No.: B1596626
CAS No.: 77630-51-4
M. Wt: 480.8 g/mol
InChI Key: SQHVQEYSKBNZDY-UHFFFAOYSA-N
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Description

Methyl hentriacontanoate is an organic compound with the molecular formula C₃₂H₆₄O₂. It is an ester derived from hentriacontanoic acid and methanol. This compound is known for its long carbon chain, making it a significant subject of study in organic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl hentriacontanoate can be synthesized through the esterification of hentriacontanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The reaction conditions are optimized to maximize yield and purity, often involving continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl hentriacontanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl hentriacontanoate has a wide range of applications in scientific research:

    Chemistry: Used as a standard in gas chromatography for the analysis of long-chain esters.

    Biology: Studied for its role in the lipid metabolism of various organisms.

    Medicine: Investigated for its potential use in drug delivery systems due to its long carbon chain.

    Industry: Utilized in the production of high-performance lubricants and waxes.

Mechanism of Action

The mechanism of action of methyl hentriacontanoate involves its interaction with lipid membranes. Due to its long hydrophobic chain, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where this compound can enhance the absorption of hydrophobic drugs .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl hentriacontanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHVQEYSKBNZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228291
Record name Methyl hentriacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77630-51-4
Record name Methyl hentriacontanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077630514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hentriacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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